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Beefy meaty peptide
Übersicht
Beschreibung
Delicious peptide, also known as beefy meaty peptide, is a small linear octapeptide with the sequence Lys-Gly-Asp-Glu-Glu-Ser-Leu-Ala. It is known for its savory flavor and is often used as a beef flavor enhancer. This peptide can be isolated from the gravy of beef meat and is a product of endogenous proteolytic activity in aging beef .
Wissenschaftliche Forschungsanwendungen
Flavor Enhancement in Food Products
Delicious peptides are primarily used for their flavor-enhancing properties. They can improve the taste profile of various food products, making them more appealing to consumers.
Case Studies
- Low-Sodium Meat Products : A study demonstrated the application of Delicious peptides in low-sodium meat products, where they successfully replaced traditional sodium chloride while maintaining flavor integrity .
- Functional Foods : Another investigation highlighted the incorporation of Delicious peptides into functional foods aimed at improving health outcomes without compromising taste .
Nutritional and Health Benefits
Beyond flavor enhancement, Delicious peptides have been studied for their potential health benefits.
Bioactive Properties
Research indicates that Delicious peptides may possess bioactive properties that contribute to various health benefits, including:
- Antioxidant Activity : Some studies suggest that these peptides can exhibit antioxidant effects, potentially reducing oxidative stress in the body.
- Cardiovascular Health : Peptides derived from protein hydrolysates have been linked to improved cardiovascular health through mechanisms such as blood pressure regulation.
Data Table: Bioactive Properties of Delicious Peptides
Property | Effect | Reference |
---|---|---|
Antioxidant Activity | Reduces oxidative stress | |
Blood Pressure Regulation | May lower hypertension | |
Immune Modulation | Enhances immune response |
Applications in Pharmaceutical Development
Delicious peptides are also being explored in pharmaceutical applications due to their potential therapeutic effects.
Drug Delivery Systems
Research into drug delivery systems has identified Delicious peptides as promising candidates for enhancing the bioavailability of certain medications. Their ability to interact with biological membranes can facilitate better absorption and efficacy of therapeutic agents .
Case Studies
- Therapeutic Peptides : Studies have shown that incorporating Delicious peptides into drug formulations can improve stability and reduce bitterness, which is a common challenge in oral medications .
- Nutraceuticals : The development of nutraceutical products utilizing Delicious peptides is on the rise, focusing on enhancing health benefits while ensuring palatability .
Future Prospects and Challenges
While the applications of Delicious peptide are promising, several challenges remain:
- Regulatory Hurdles : The approval process for new food additives and nutraceuticals can be lengthy and complex.
- Consumer Acceptance : Ensuring that consumers accept these new formulations is crucial for market success.
Wirkmechanismus
Der Mechanismus, durch den leckeres Peptid seine Wirkung entfaltet, beinhaltet seine Interaktion mit Geschmacksrezeptoren auf der Zunge. Das Peptid bindet an bestimmte Rezeptoren und löst einen Signaltransduktionsweg aus, der zur Wahrnehmung eines herzhaften, umami-artigen Geschmacks führt. Das Kation des basischen Teils und das Anion des sauren Teils im Molekül müssen sich in enger Nachbarschaft befinden, um den salzigen und umami-artigen Geschmack zu erzeugen .
Biochemische Analyse
Biochemical Properties
Beefy Meaty Peptide is a small peptide consisting of eight amino acids . The primary structure of this compound was determined to be: H-Lys-Gly-Asp-Glu-Glu-Ser-Leu-Ala-OH (K-G-D-E-E-S-L-A) . This peptide interacts with various enzymes and proteins during its synthesis and expression . For instance, in one study, DNA encoding this compound was synthesized and cloned into the expression vector pPICZ A .
Cellular Effects
The cellular effects of this compound are primarily related to its role as a flavor enhancer . On a molecular level, the umami taste is registered when molecules such as glutamate and aspartate bind to the ligand-binding domains of specialized taste receptors . Once activated, these receptors send electrical pulses that travel to the brain via sensory neurons .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with taste receptors. The intensity of the umami taste increases when the acidic peptide interacts with cations to form a salt . At a threshold value of 1.25 millimolar (mM), the Asp-Glu dipeptide generates the strongest umami taste when exposed to NaOH and subjected to a pH increase .
Temporal Effects in Laboratory Settings
This compound has been shown to remain stable, without breaking down, in high-heat pasteurization and sterilization conditions . This makes it possible for potential use for culinary purposes .
Metabolic Pathways
It is known that the peptide is produced through the digestion of beef by the enzyme papain .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of delicious peptide involves the sequential addition of amino acid esters to suitably protected N-terminal amino acid derivatives. The process is typically carried out in liquid or semi-liquid eutectic mixtures containing small quantities of adjuvants such as water, ethanol, and glycerol, and proteases such as papain, chymopapain, and thermolysin . The synthesis of the complete octapeptide requires a novel sequential approach to minimize the need for intermediate protection, deprotection, and activation steps .
Industrial Production Methods
Industrial production of delicious peptide can be achieved through enzymatic methods, which involve the use of proteases to catalyze the formation of peptide bonds. This method allows for the production of multi-gram quantities of peptides with high productivities . The use of low-water organic media and immobilized proteases further enhances the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Delicious peptide undergoes various chemical reactions, including:
Oxidation: The peptide can undergo oxidation reactions, particularly at the methionine and cysteine residues, if present.
Reduction: Reduction reactions can be used to break disulfide bonds within the peptide.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Major Products Formed
The major products formed from these reactions include various analogs of delicious peptide with modified amino acid sequences, which can exhibit different taste profiles and biological activities .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Mononatriumglutamat (MSG): Ein bekannter Geschmacksverstärker, der ebenfalls einen umami-artigen Geschmack erzeugt.
Inosinsäure: Eine weitere Verbindung, die den umami-artigen Geschmack in Lebensmitteln verstärkt.
Guanylsäure: Ähnlich der Inosinsäure wird sie verwendet, um den herzhaften Geschmack von Lebensmitteln zu verstärken.
Einzigartigkeit
Leckeres Peptid ist einzigartig in seiner Fähigkeit, ein komplexes Geschmacksprofil zu erzeugen, das salzige, umami-artige und leicht saure Geschmäcker umfasst. Im Gegensatz zu Mononatriumglutamat, das in erster Linie einen umami-artigen Geschmack liefert, bietet leckeres Peptid ein nuancierteres und facettenreicheres Geschmackserlebnis .
Biologische Aktivität
Delicious peptide, also known as beefy meaty peptide (BMP), is an octapeptide (eight amino acids) primarily recognized for its role in enhancing the savory umami flavor in food. This peptide was first isolated from beef soup by Yamasaki and Maekawa in 1978. Its structure includes a specific arrangement of amino acids, notably featuring lysine at the N-terminus and acidic residues such as aspartate and glutamate, which are crucial for its flavor-enhancing properties. Besides its culinary applications, recent studies suggest potential health benefits, particularly regarding blood pressure regulation due to the presence of Angiotensin-Converting Enzyme (ACE) inhibitory peptides in beef protein hydrolysates containing BMP.
Flavor Enhancement
Delicious peptide is primarily studied for its ability to enhance umami taste in food products. Research indicates that BMP interacts with taste receptors, contributing to a complex flavor profile that can change based on environmental conditions like pH levels. For instance, BMP can produce varying taste sensations ranging from sour to umami depending on its concentration and the surrounding conditions .
Table 1: Comparison of Flavor Enhancers
Compound Name | Structure/Characteristics | Unique Features |
---|---|---|
Monosodium Glutamate | Sodium salt of glutamic acid | Widely used as a flavor enhancer; strong umami taste |
Yeast Extract Peptides | Mixture of peptides derived from yeast | Contains various amino acids contributing to umami |
Hydrolyzed Vegetable Protein | Peptides from plant sources | Often used in vegetarian products for savory flavors |
Beef Extract | Concentrated beef flavors | Rich in various peptides but not specifically defined |
Delicious Peptide | Specific sequence of amino acids | Unique umami profile; stable under heat |
Health Benefits
Emerging research suggests that delicious peptide may have health-promoting properties beyond flavor enhancement. Certain studies indicate that beef protein hydrolysates containing BMP might contribute to lowering blood pressure due to their ACE inhibitory activity. However, further investigations are necessary to isolate BMP's specific contributions to these health effects.
Delicious peptide activates specific taste receptors associated with umami flavor perception. The presence of both basic and acidic amino acids facilitates interactions that signal flavor intensity. Studies have shown that BMP remains stable under high-heat conditions, making it suitable for various culinary applications without losing its flavor-enhancing properties .
Study on Proteolysis in Beef Products
A significant study focused on the proteolytic processes during thaw-aging of beef highlighted the generation of delicious peptide among other taste-active peptides. The research utilized peptidomics to analyze changes in peptide profiles over time, confirming that certain proteases contribute to the degradation of myofibrillar proteins, leading to increased levels of taste-active peptides like BMP during thaw-aging .
NMR and Molecular Dynamics Analysis
Another study employed NMR and molecular dynamics simulations to investigate the low-energy conformations of delicious peptide. The findings revealed multiple structural families derived from the peptide, providing insights into how structural variations might influence its biological activity and flavor-enhancing properties .
Eigenschaften
IUPAC Name |
(4S)-4-[[(2S)-4-carboxy-2-[[(2S)-3-carboxy-2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]propanoyl]amino]butanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H57N9O16/c1-16(2)12-21(31(55)38-17(3)34(58)59)42-33(57)23(15-44)43-30(54)20(8-10-26(48)49)40-29(53)19(7-9-25(46)47)41-32(56)22(13-27(50)51)39-24(45)14-37-28(52)18(36)6-4-5-11-35/h16-23,44H,4-15,35-36H2,1-3H3,(H,37,52)(H,38,55)(H,39,45)(H,40,53)(H,41,56)(H,42,57)(H,43,54)(H,46,47)(H,48,49)(H,50,51)(H,58,59)/t17-,18-,19-,20-,21-,22-,23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYGRAOYMDDFOSM-FQJIPJFPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)O)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCCN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCCN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H57N9O16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601027510 | |
Record name | Beefy meaty peptide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601027510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
847.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73984-05-1 | |
Record name | Beefy meaty peptide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073984051 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Beefy meaty peptide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601027510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BEEFY MEATY PEPTIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HE0DS1PZ2R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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